molecular formula C11H19NO9S2 B099918 Gluconapin CAS No. 19041-09-9

Gluconapin

Cat. No. B099918
CAS RN: 19041-09-9
M. Wt: 373.4 g/mol
InChI Key: PLYQBXHVYUJNQB-KPKJPENVSA-N
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Description

Gluconapin is a type of glucosinolate, a class of organic compounds that contain sulfur and nitrogen . It is found in the seeds of Lepidium apetalum and is the main glucosinolate present in all the edible parts of Brassica rapa . Gluconapin is a precursor for sulforaphane, a potent anti-cancer isothiocyanate .


Synthesis Analysis

Glucosinolates, including gluconapin, are secondary metabolites found almost exclusively within the plant order Brassicales . They are synthesized according to the different developmental stages of the organs and tissues and by the environment . Glucosinolates are characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R-group .


Molecular Structure Analysis

The molecular formula of gluconapin is C11H18KNO9S2 . Both the glucose and the central carbon of the isothiocyanate are often further modified, resulting in a diverse range of glucosinolate structures .


Chemical Reactions Analysis

Glucosinolates, including gluconapin, are enzymatically hydrolyzed to produce sulfate ions, D-glucose, and characteristic degradation products such as isothiocyanates . The pungent flavor of the raw edible plants containing glucosinolates is due to the products of glucosinolate enzymatic degradation .


Physical And Chemical Properties Analysis

Gluconapin is a beige powder with a molecular weight of 411.5 g/mol . It is stored at +4 °C .

Scientific Research Applications

Antioxidant Potential

Scientific Field:

Biochemistry and Nutritional Sciences

Summary:

Gluconapin (GNA) is a major glucosinolate found in Brassica vegetables. These compounds offer antioxidant properties, which are crucial for maintaining cellular health and preventing oxidative damage. GNA has been studied extensively for its potential to scavenge free radicals and protect cells from oxidative stress.

Experimental Procedures:

Researchers employ Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) to identify and quantify GNA in Brassica germplasm. This analytical technique allows precise measurement of GNA content.

Results:

In a study analyzing 89 Brassica accessions, GNA was one of the most abundant glucosinolates. Its concentration reached 33,049.23 µmol·kg-1 dry weight (DW) . Other prominent compounds included Glucobrassicanapin (GBN), Progoitrin (PRO), and Sinigrin (SIN). Aliphatic GSLs dominated over aromatic and indolyl compounds .

Anti-Cancer Properties

Scientific Field:

Oncology and Cancer Research

Summary:

GNA, along with other glucosinolates, has demonstrated anti-cancer effects. Specifically, Brassica cultivars rich in GNA content may inhibit cancer cell growth and protect DNA integrity.

Experimental Procedures:

Studies involve in vitro and in vivo assays using cancer cell lines and animal models. Researchers assess cell viability, apoptosis, and DNA damage repair in the presence of GNA.

Results:

B. rapa cultivar 163N7, with high GNA content and low progoitrin content, shows promise as an anti-cancer agent. It is safe for human consumption and may contribute to cancer prevention .

Cardiovascular Health

Scientific Field:

Cardiology and Vascular Biology

Summary:

GNA’s antioxidant properties extend to cardiovascular health. It may reduce oxidative stress, inflammation, and lipid peroxidation, thus lowering the risk of heart disease.

Results:

While more research is needed, GNA-rich diets show potential in improving cardiovascular parameters. Regular consumption of Brassica vegetables may benefit heart health.

These are just three of the six applications. If you’d like to explore additional fields, feel free to ask

Future Directions

Future research could focus on improving the recovery of gluconapin, which is currently low due to its strong binding to the resin compared to sinigrin . Additionally, further analysis by comparing several strong anion resins for the adsorption and desorption of glucosinolates should be investigated .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxypent-4-enimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO9S2/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19)/b12-7+/t6-,8-,9+,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYQBXHVYUJNQB-BZVDQRPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gluconapin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Gluconapin

CAS RN

19041-09-9
Record name beta-D-Glucopyranose, 1-thio-, 1-(N-(sulfooxy)-4-pentenimidate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019041099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gluconapin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

125 °C
Record name Gluconapin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,400
Citations
T Wang, H Liang, Q Yuan - Separation Science and Technology, 2014 - Taylor & Francis
… gluconapin after separation by D261 resin. Then, 949.40 mg of 97% sinigrin and 568.40 mg of 95% gluconapin … % of sinigrin and 77.38% of gluconapin. The products were assessed by …
Number of citations: 6 www.tandfonline.com
K Washida, M Miyata, T Koyama… - Bioscience …, 2010 - academic.oup.com
We examined the bioactivity of Yamato-mana (Brassica rapa L. Oleifera Group) constituent glucosinolates and found that 3-butenyl glucosinolate (gluconapin) decreased the plasma …
Number of citations: 29 academic.oup.com
SJ Kim, S Kawaguchi, Y Watanabe - Soil Science and Plant …, 2003 - Taylor & Francis
… The relative proportion of gluconapin to the total GSL content was higher than that of … Although gluconapin was the only GSL to be found in the seeds, both gluconapin and …
Number of citations: 43 www.tandfonline.com
A KJJER, R GMELIN - Acta Chem. Scand, 1956 - actachemscand.org
… In several species gluconapin (B), a name introduced by Ter Meulen15, is proved to be present. The ¿«othiocyanate of gluconapin was previously identified as 3-butenyl isothiocyanate …
Number of citations: 0 actachemscand.org
P Velasco, M Lema, M Francisco, P Soengas… - Molecules, 2013 - mdpi.com
… in vitro antibacterial effect of gluconapin, its isothiocyanate and … Gluconapin and its ITC varieties had an antibacterial effect … Concentration of gluconapin is higher in resistant plants than …
Number of citations: 58 www.mdpi.com
SJ Kim, K Fujii, H Yamauchi, G Ishii - IV International Symposium on …, 2004 - actahort.org
… In the edible parts, progoitrin, gluconapin and glucobrassicin with high N supply might be a problem due to their bitterness. Furthermore, glucoraphanin dramatically decreased in both …
Number of citations: 2 www.actahort.org
ZP Kondra, BR Stefansson - Canadian Journal of Plant Science, 1970 - cdnsciencepub.com
… The gluconapin, glucobrassicanapin and progoitrin content of seed meal … gluconapin were partially dominant to the lower values. Three loci were indicated in the control of gluconapin …
Number of citations: 131 cdnsciencepub.com
M Dekker, K Hennig, R Verkerk - Czech Journal of Food Science, 2009 - library.wur.nl
… The stability of three glucosinolates that occurred in all five vegetables (gluconapin, … The two indole glucosinolates were most stable in red cabbage, while gluconapin was most …
Number of citations: 59 library.wur.nl
AK Tyagi - Animal feed science and technology, 2002 - Elsevier
… gluconapin, sinigrin and pentenyl degraded during 8 h water soaking was 82, 66 and 46%, respectively, which indicated that the gluconapin … time and that gluconapin is hydrolysed into …
Number of citations: 52 www.sciencedirect.com
H Wang, RF Sun, J Deng, J Wu, XW Wang - Acta Horticulturae Sinica, 2011 - cabdirect.org
… Gluconapin was detected in parents and individual of population with HPLC and … and NAP-QTL-A 09) controlling accumulation of gluconapin in the two different seasons. NAP-QTL-A03 …
Number of citations: 1 www.cabdirect.org

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